2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide
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Overview
Description
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, methylcyclopropylamine, and methylsulfinyl reagents. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of the methylcyclopropylamino group to the pyrimidine ring.
Oxidation: Conversion of a methylsulfanyl group to a methylsulfinyl group.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the methylsulfinyl group to a sulfone.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interaction with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methylsulfinyl)pyrimidine-5-carboxamide
- 2-(Cyclopropylamino)-4-(methylsulfinyl)pyrimidine-5-carboxamide
- 2-(1-Methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide
Uniqueness
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide is unique due to the presence of both the methylcyclopropylamino and methylsulfinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H14N4O2S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H14N4O2S/c1-10(3-4-10)14-9-12-5-6(7(11)15)8(13-9)17(2)16/h5H,3-4H2,1-2H3,(H2,11,15)(H,12,13,14) |
InChI Key |
HNCGYCBKXWJOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC2=NC=C(C(=N2)S(=O)C)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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